N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide: is a complex organic compound featuring a thiazole ring fused with a phenyl group and a chlorothiophene moiety. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation reactions: between appropriate precursors to form the thiazole core.
Substitution reactions: to introduce the phenyl group.
Chlorination reactions: to incorporate the chlorothiophene moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to its oxidized derivatives.
Reduction: Reduction of the acetyl group to an alcohol.
Substitution: Replacement of the chlorothiophene group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of thiazole-2-oxide derivatives.
Reduction: Formation of 5-acetyl-4-phenyl-1,3-thiazol-2-yl-5-hydroxythiophene-2-carboxamide.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
4-isopropylthiazole-4-phenyl-1,2,4-triazol derivatives
Uniqueness: N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S2/c1-9(20)14-13(10-5-3-2-4-6-10)18-16(23-14)19-15(21)11-7-8-12(17)22-11/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWYECDCZZGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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